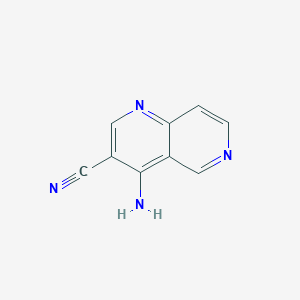
6-chloro-2,3-dihydro-1H-inden-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C9H9ClO It is a derivative of indan, a bicyclic hydrocarbon, and contains a chlorine atom and a hydroxyl group attached to the indan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-chloro-2,3-dihydro-1H-inden-5-ol involves the reduction of 5-chloro-2,3-dihydro-1H-inden-1-one. The reduction can be carried out using sodium borohydride in a solvent such as tetrahydrofuran (THF) at low temperatures. The reaction mixture is typically stirred at ambient temperature for several hours to ensure complete reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-chloro-2,3-dihydro-1H-inden-5-one.
Reduction: 2,3-dihydro-1H-inden-5-ol.
Substitution: Various substituted indan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-chloro-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-chloro-2,3-dihydro-1H-inden-5-ol is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The hydroxyl group and chlorine atom may play a role in its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2,3-dihydro-1H-inden-1-ol: Similar structure but with the hydroxyl group at a different position.
5-methyl-2,3-dihydro-1H-inden-1-ol: Contains a methyl group instead of a chlorine atom.
5-fluoro-2,3-dihydro-1H-inden-1-ol: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
6-chloro-2,3-dihydro-1H-inden-5-ol is unique due to the specific positioning of the chlorine atom and hydroxyl group on the indan ring system. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C9H9ClO |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
6-chloro-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H9ClO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2 |
Clé InChI |
UXFGVRWXBLEVDC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=C(C=C2C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3]Dioxolo[4,5-g]quinoxaline](/img/structure/B11913454.png)


![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)

![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)



![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)
![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)


